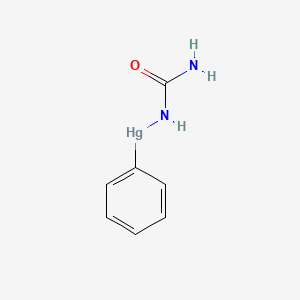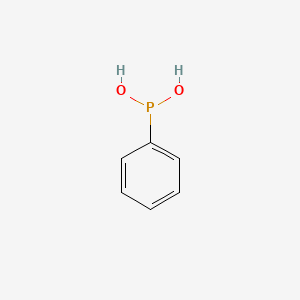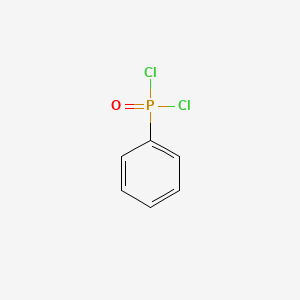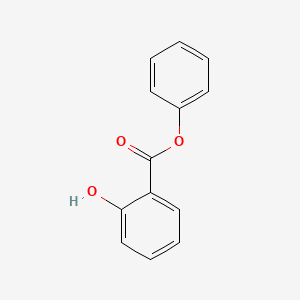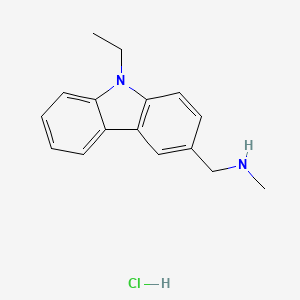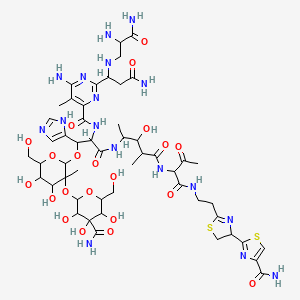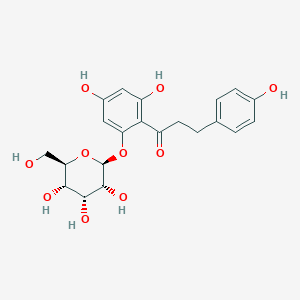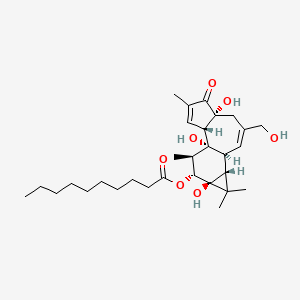
Phthalocyanine
Overview
Description
Phthalocyanine (H₂Pc) is a large, aromatic, macrocyclic organic compound with the formula ((C₈H₄N₂)₄H₂). Its structure resembles that of porphine (the framework of molecules like chlorophyll) and consists of four isoindole units linked by a ring of nitrogen atoms . The compound features an intriguing central cavity with a diameter of approximately (2.7 \times 10^{-10}) meters. Within this cavity, two hydrogen atoms can be replaced by over 70 different elements, including nearly all metals and some nonmetals .
Scientific Research Applications
Phthalocyanines find applications in diverse fields:
Chemistry: Used as dyes and pigments due to their intense blue-green color.
Biology: Investigated for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation.
Medicine: PDT with phthalocyanines shows promise in cancer treatment.
Mechanism of Action
Target of Action
Phthalocyanine is a large, aromatic, macrocyclic, organic compound . It is composed of four isoindole units linked by a ring of nitrogen atoms . The primary targets of this compound are the various biochemical and physical processes where it acts as a functional molecule due to its excellent optical and electrochemical properties . These processes include photovoltaics, photodynamic therapy, nanoparticle construction, and catalysis .
Mode of Action
This compound interacts with its targets primarily through its 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . This extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . The electrochemical properties of this compound make them effective electron-donors and -acceptors .
Biochemical Pathways
This compound affects various biochemical pathways due to its efficient electron transfer abilities . The central cavity of this compound is known to be capable of accommodating different elemental ions, including hydrogens (metal-free this compound, H2-PC). A this compound containing one or two metal ions is called a metal this compound (M-PC) . These variations in the central cavity allow this compound to interact with different biochemical pathways.
Pharmacokinetics
This compound and its derived metal complexes tend to aggregate and thus have low solubility in common solvents . This compound dissolves easily in sulfuric acid due to the protonation of the nitrogen atoms bridging the pyrrole rings . . These properties impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its strong absorption in the visible region . This absorption is due to the 18 π-electron aromatic conjugated system found in its molecular structure . This compound has been found to have very strong anticancer and antioxidant action against all cell lines .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the formation of thin films of this compound is affected by physical vapor deposition and solution processing . The nucleation and growth of crystallites, thermodynamic and kinetic considerations, and effects of deposition parameters all influence the properties of this compound thin films . These factors ultimately govern the performance of this compound in its various applications.
Safety and Hazards
Phthalocyanine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Silicon phthalocyanines (SiPcs) possess two additional axial bonds which reduce aggregation in solution and can be synthetically tailored, thereby creating further scope for modulation of optical, chemical and electronic properties . They have great potential for application in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics and photocatalysis .
Biochemical Analysis
Biochemical Properties
Phthalocyanine and its derived metal complexes (MPc) tend to aggregate and have low solubility in common solvents . The extensive delocalization of the π-electrons affords the molecule useful properties, lending itself to applications in dyes and pigments . Metal complexes derived from Pc2−, the conjugate base of H2Pc, are valuable in catalysis, organic solar cells, and photodynamic therapy .
Cellular Effects
This compound derivatives are photoactive compounds that can absorb and emit light in the visible spectrum, especially in the red region of the spectrum, with great potential for biological scopes . They have been used as potential photodynamic agents because of their ability to generate singlet oxygen .
Molecular Mechanism
This compound adopts a macrocyclic 18π-electron conjugated system consisting of four isoindole units connected through aza-nitrogen bridges . This aza-annulene structure of this compound plays a crucial role in determining its unique optical and electrochemical properties .
Temporal Effects in Laboratory Settings
This compound and derived metal complexes (MPc) are thermally very stable and do not melt but can be sublimed . Many this compound compounds strongly absorb light between 600 and 700 nm .
Dosage Effects in Animal Models
The effectiveness of PDT is often dependent on the dosage of the photosensitizer, light intensity, and duration of light exposure .
Metabolic Pathways
It is known that this compound and its derivatives are involved in the generation of reactive oxygen species (ROS) during photodynamic therapy .
Transport and Distribution
Phthalocyanines are known to have low solubility in common solvents . They are often delivered to cells via specific delivery systems or modifications to increase their solubility .
Subcellular Localization
Phthalocyanines have been found to localize in various cellular compartments depending on their specific derivatives and modifications . For instance, some Phthalocyanines have been found to localize in the mitochondria , while others have been found in the endocytic compartments .
Preparation Methods
Phthalocyanine is typically synthesized through cyclotetramerization reactions of ortho-dinitrile precursors. Common starting materials include orthophthalodinitrile, phthalic anhydride, phthalimide, phthalonitrile, and 1,2-dibromobenzene or 1,3-diaza-2-indolinone. Metal derivatives are often prepared via metal template reactions using orthophthalonitrile, while nonmetallic phthalocyanines can be obtained by treating alkali metal phthalocyanines with inorganic acids .
Chemical Reactions Analysis
Phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific reaction type. Major products formed from these reactions vary based on the substituents and reaction conditions. For instance, this compound derivatives can be tailored for specific applications by modifying the peripheral substituents .
Comparison with Similar Compounds
Phthalocyanines stand out due to their unique structure and versatile applications. While there are related compounds like porphyrins and metalloporphyrins, phthalocyanines offer distinct advantages, such as their stability, intense color, and tunable properties.
Properties
| { "Design of Synthesis Pathway": "The synthesis of Phthalocyanine can be achieved through a multi-step process that involves the condensation of phthalic anhydride with urea followed by cyclization with a metal catalyst. The metal catalyst used in the cyclization step determines the final product. The synthesis pathway can be summarized as follows:", "Starting Materials": ["Phthalic anhydride", "Urea", "Metal catalyst (e.g. copper, iron, nickel)"], "Reaction": ["Step 1: Condensation of phthalic anhydride with urea in the presence of a solvent (e.g. o-dichlorobenzene or diphenyl ether) and a catalyst (e.g. zinc chloride or phosphoric acid) to form a phthalocyanine precursor.", "Step 2: Cyclization of the phthalocyanine precursor with a metal catalyst (e.g. copper, iron, nickel) in the presence of a solvent (e.g. pyridine or dimethylformamide) to form Phthalocyanine.", "Step 3: Purification of the Phthalocyanine product through various techniques such as column chromatography or recrystallization."] } | |
CAS No. |
574-93-6 |
Molecular Formula |
C32H18N8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25/h1-16H,(H2,33,34,35,36,37,38,39,40) |
InChI Key |
IEQIEDJGQAUEQZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2N3 |
Appearance |
Solid powder |
physical_description |
Other Solid Metal-free phthalocyanine: Blue-green color; [Hawley] Black, dark blue, or purple odorless crystalline solid; [MSDSonline] |
Purity |
>90% (or refer to the Certificate of Analysis) |
Related CAS |
27290-25-1 |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phthalocyanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phthalocyanines are macrocyclic compounds consisting of four isoindole units linked together by nitrogen atoms. They possess a highly conjugated system, giving them intense color and unique optical properties. They can exist as free bases or complexed with a central metal ion. [, ]
ANone: Common techniques include:
- UV-Vis Spectroscopy: Identifies characteristic absorption bands in the visible and near-infrared regions, often revealing aggregation behavior. [, , , , , , , ]
- FT-IR Spectroscopy: Detects characteristic functional groups, such as C-H, C≡N, and metal-ligand vibrations. [, , , ]
- NMR Spectroscopy: Provides information on the structure and environment of protons (1H NMR) and carbons (13C NMR) in the molecule. [, , , , ]
- Mass Spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural confirmation. [, , , , ]
A: Introducing bulky or long-chain substituents, such as alkyl, alkoxy, or oligo(ethyleneoxy) groups, disrupts the π-π stacking interactions between phthalocyanine rings, leading to enhanced solubility in organic solvents. [, , , , , ]
ANone: Aggregation is influenced by:
- Concentration: Higher concentrations favor aggregation. [, ]
- Solvent Polarity: Aggregation is more pronounced in nonpolar solvents. [, , ]
- Temperature: Increased temperatures can disrupt aggregation. []
- Peripheral Substituents: Bulky or charged substituents hinder aggregation. [, , , , , ]
ANone: Aggregation often leads to:
- Broadening and red-shifting of absorption bands. [, ]
- Quenching of fluorescence. [, , ]
- Reduced singlet oxygen generation. []
ANone: Metallophthalocyanines, particularly those containing cobalt or iron, exhibit catalytic activity in various reactions, including:
- Oxidation reactions: E.g., oxidation of cyclohexene, hydroquinone, and cumene. [, ]
- Decomposition of hydrogen peroxide. [, ]
- Reduction reactions: E.g., electrocatalytic reduction of molecular oxygen. []
A: The central metal ion plays a crucial role in determining the catalytic activity and selectivity of metallophthalocyanines. For instance, cobalt phthalocyanines are known to catalyze the decomposition of hydrogen peroxide more effectively than iron phthalocyanines. [, ]
ANone: Computational methods like DFT (Density Functional Theory) are used to:
- Predict the electronic structure and spectroscopic properties of phthalocyanines. [, , ]
- Study the impact of structural modifications on their electronic properties. [, , ]
- Investigate the interactions between phthalocyanines and other molecules or surfaces. [, , ]
ANone: Studies have shown that both the nature and position of substituents impact these properties:
- Peripheral vs. Non-peripheral: Non-peripheral substitution can lead to distinct optical and electrochemical properties compared to peripheral substitution. [, ]
- Electron-donating vs. Electron-withdrawing: The electronic nature of the substituents affects the energy levels of the this compound, influencing its absorption, fluorescence, and redox properties. [, , ]
A: Cationic phthalocyanines have shown enhanced cellular uptake and photodynamic activity compared to their neutral counterparts, potentially due to increased interactions with negatively charged cell membranes. [, ]
ANone: Common strategies include:
- Introduction of hydrophilic substituents: Such as sulfonic acid groups, polyethylene glycol (PEG) chains, or carbohydrate moieties. [, , , ]
- Encapsulation in nanocarriers: Liposomes, nanoparticles, or dendrimers can encapsulate hydrophobic phthalocyanines, enhancing their solubility, stability, and targeted delivery. [, ]
ANone: Targeting strategies include:
- Conjugation with targeting ligands: Attaching ligands like antibodies, peptides (e.g., LHRH), or small molecules that bind to specific receptors overexpressed on target cells. [, ]
- Encapsulation in targeted nanocarriers: Utilizing nanocarriers modified with targeting ligands to deliver phthalocyanines selectively to desired sites. []
ANone: Common models include:
- Cell culture studies: Assessing the phototoxicity of phthalocyanines against various cancer cell lines, such as HeLa, HuH-7, Bel-7402, BGC823, and K562 cells. [, , ]
- Photodynamic inactivation of microorganisms: Evaluating the effectiveness of phthalocyanines in killing bacteria and viruses upon light activation. [, ]
ANone: In vitro models may not fully recapitulate the complexities of the in vivo environment, including:
- Drug metabolism and clearance. []
- Immune system interactions. []
- Tumor microenvironment heterogeneity. []
A: While generally considered stable, the widespread use of phthalocyanines raises concerns about their persistence and potential accumulation in the environment. Studies are needed to assess their ecotoxicological effects and develop strategies for their degradation and removal from wastewater. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




